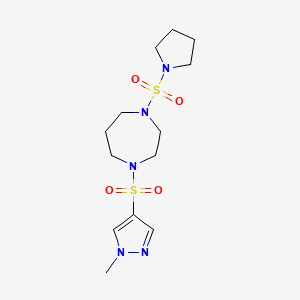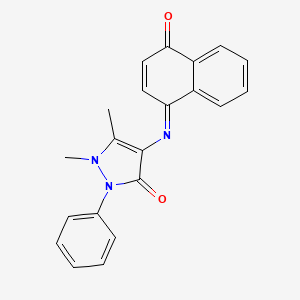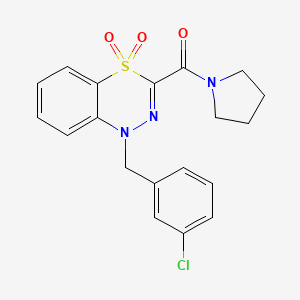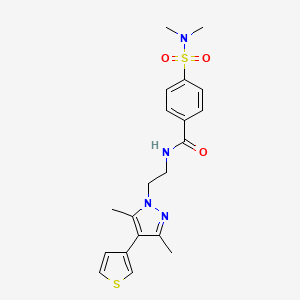
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MPSPD and is a diazepane derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of MPSPD is not fully understood. However, it is thought to inhibit the activity of enzymes involved in the growth of cancer cells and the production of inflammatory mediators. MPSPD has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPSPD has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and reduce the production of prostaglandins, which are involved in the inflammatory response. MPSPD has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPSPD in lab experiments include its potential anti-inflammatory and anti-cancer properties. However, the limitations of using MPSPD in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on MPSPD. These include:
1. Investigating the potential use of MPSPD in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
2. Studying the mechanisms of action of MPSPD in more detail to better understand its potential therapeutic applications.
3. Developing new methods for synthesizing MPSPD that are more efficient and cost-effective.
4. Investigating the potential use of MPSPD in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, MPSPD is a chemical compound that has potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and anti-cancer properties and has been used in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanisms of action of MPSPD and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of MPSPD can be achieved using various methods, including the reaction of 1,4-diazepane with 1-methyl-1H-pyrazole-4-sulfonyl chloride and pyrrolidine-1-sulfonyl chloride. Another method involves the reaction of 1,4-diazepane with 1-methyl-1H-pyrazole-4-sulfonyl chloride and pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
MPSPD has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been used in the development of new drugs for the treatment of various diseases. MPSPD has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-4-pyrrolidin-1-ylsulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O4S2/c1-15-12-13(11-14-15)23(19,20)16-7-4-8-18(10-9-16)24(21,22)17-5-2-3-6-17/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOXBHJLDMFKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(cyclohex-3-en-1-yl)-2-(ethylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2793273.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2793274.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2793277.png)
![8-(Bromomethyl)dispiro[3.1.36.14]decane](/img/structure/B2793279.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2793280.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2793281.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2793282.png)


![N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2793288.png)
![1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone](/img/structure/B2793289.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2793291.png)
![2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B2793295.png)